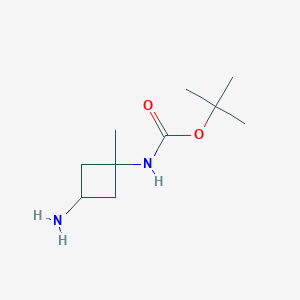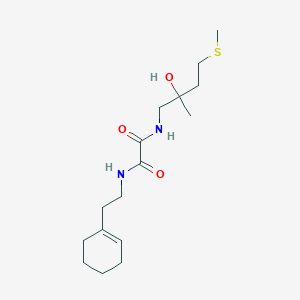![molecular formula C18H19Cl2N3O3S2 B2725678 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride CAS No. 1217029-17-8](/img/structure/B2725678.png)
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a benzothiazole ring (a type of heterocyclic compound), a dioxolobenzene ring (another type of heterocyclic compound), a thiophene ring (a five-membered ring with one sulfur atom), and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions that involve the formation of the various rings and the attachment of the functional groups .Molecular Structure Analysis
The molecular structure of this compound likely involves multiple ring structures, including a benzothiazole ring, a dioxolobenzene ring, and a thiophene ring. These rings are likely connected in a complex manner, and the exact structure would depend on the specific arrangement of these rings and the location of the functional groups .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The types of reactions would depend on the specific functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Characterization
Research on similar compounds often involves complex synthetic routes and characterization techniques. For example, a study by Talupur, Satheesh, and Chandrasekhar (2021) elaborates on the synthesis and characterization of thiophene-2-carboxamide derivatives, involving multiple steps of condensation and hydrolysis, highlighting the intricate procedures often required in synthetic chemistry. The synthesized molecules were characterized using various spectroscopic methods, emphasizing the importance of thorough characterization in understanding the properties of such compounds (Talupur, Satheesh, & Chandrasekhar, 2021).
Chemical Properties and Applications
Compounds structurally related to the query molecule have been investigated for their potential applications based on their unique chemical properties. For instance, the corrosion inhibitory effects of benzothiazole derivatives on steel, studied by Hu et al. (2016), demonstrate how such compounds can be applied in materials science to protect metals from corrosion. This study indicates that the structural features of benzothiazole derivatives can confer high inhibition efficiencies, showcasing the potential industrial applications of such molecules (Hu et al., 2016).
Potential Antimicrobial Activity
Another aspect of scientific research involving related compounds is their antimicrobial activity. Compounds with benzothiazole and thiophene moieties have been synthesized and evaluated for their antimicrobial properties. For example, Palkar et al. (2017) designed and synthesized novel analogs with potent antibacterial activity, highlighting the potential of such compounds in addressing antibiotic resistance and developing new antibacterial agents (Palkar et al., 2017).
Propiedades
IUPAC Name |
5-chloro-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2.ClH/c1-21(2)6-3-7-22(17(23)14-4-5-16(19)26-14)18-20-11-8-12-13(25-10-24-12)9-15(11)27-18;/h4-5,8-9H,3,6-7,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRGYPIRKUCHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(S4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-[(2-Methyl-1-benzofuran-3-yl)methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2725601.png)
![(E)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2725603.png)
![N-(4-methylthiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2725604.png)


![7-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2725612.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone](/img/structure/B2725614.png)


![6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2725618.png)
